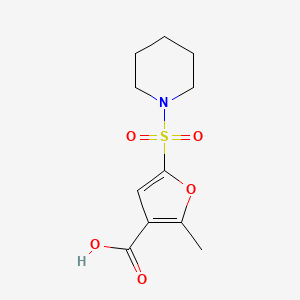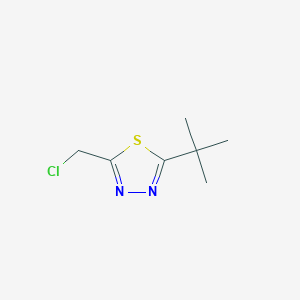![molecular formula C9H8ClN3OS B1597583 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine CAS No. 252914-65-1](/img/structure/B1597583.png)
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Übersicht
Beschreibung
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine is a synthetic organic compound characterized by a unique fusion of pyridine, oxadiazole, and thioether moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine typically involves a multi-step procedure:
Formation of the 1,2,4-Oxadiazole Ring: : The oxadiazole ring can be constructed from the reaction of amidoximes with carboxylic acid derivatives.
Introduction of Chloromethyl Group: : Chloromethylation is achieved using reagents like paraformaldehyde and hydrochloric acid or chloromethyl ether.
Thioether Formation:
Industrial Production Methods
Industrial scale production requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalysts: : Use of efficient catalysts to enhance reaction rates.
Reaction Temperature and Pressure: : Conditions are meticulously controlled to favor desired product formation.
Purification: : Employing methods like recrystallization and chromatography to obtain the compound in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions.
Substitution: : The chloromethyl group is highly reactive and can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Requires reducing agents such as lithium aluminum hydride.
Substitution: : Involves nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: : Products like 3-[3-(Methanesulfonyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine.
Reduction: : Yields derivatives with modified oxadiazole rings.
Substitution: : Generates a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound finds applications across several fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for drug development due to its unique structural features.
Industry: : Used in the production of specialty chemicals and as a precursor for advanced materials.
Wirkmechanismus
Mechanism and Molecular Targets
The compound's biological activity is attributed to its ability to interact with specific molecular targets:
Enzymes: : Inhibition or modulation of enzyme activity through binding interactions.
Receptors: : Binding to cellular receptors, affecting signal transduction pathways.
Pathways Involved
The interaction with molecular targets can lead to various biological effects, including:
Signal Transduction Inhibition: : Disrupting normal cellular signaling processes.
Apoptosis Induction: : Triggering programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Bromomethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
3-[3-(Methyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Highlighting Uniqueness
Compared to its analogs, 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine stands out due to:
Reactivity: : The chloromethyl group offers versatile reactivity.
Stability: : A unique balance of stability and reactivity, making it suitable for diverse applications.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPUOMNQKBJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383855 | |
| Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252914-65-1 | |
| Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)




![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)





